molecular formula C11H16N2O B1520193 2-((Piperidin-3-yloxy)methyl)pyridine CAS No. 933716-44-0

2-((Piperidin-3-yloxy)methyl)pyridine

Katalognummer: B1520193
CAS-Nummer: 933716-44-0
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: MSMROVSZSSGCHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Piperidin-3-yloxy)methyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a piperidin-3-yloxymethyl group. This compound is cataloged as a pharmaceutical intermediate, suggesting utility in drug discovery, though detailed pharmacological data remain scarce . Its structural analogs are explored in diverse therapeutic areas, including neuroscience and oncology, highlighting the scaffold’s versatility .

Eigenschaften

IUPAC Name

2-(piperidin-3-yloxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-7-13-10(4-1)9-14-11-5-3-6-12-8-11/h1-2,4,7,11-12H,3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMROVSZSSGCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Etherification via Acid-Catalyzed Reaction

One reported method involves the etherification of 2-pyridinemethanol with a piperidine derivative under acid catalysis:

  • Procedure:
    • Mix 2-pyridinemethanol with a 3-piperidinol or N-protected piperidine derivative.
    • Add concentrated sulfuric acid as a catalyst.
    • Heat under reflux to promote ether bond formation.
    • Neutralize and isolate the product.
  • Advantages: Simple, cost-effective, suitable for scale-up.
  • Limitations: Requires careful control of reaction conditions to avoid side reactions and degradation.

This approach is similar to methods used in related compounds such as 4-[(4-chlorophenyl)(2-pyridyl)methoxyl]piperidine, where etherification under sulfuric acid catalysis yielded high-purity products after salt formation and hydrolysis steps.

Mitsunobu Reaction Followed by Aromatic Claisen Rearrangement

A more sophisticated approach involves the Mitsunobu reaction, often used for forming ethers with inversion of stereochemistry, followed by intramolecular rearrangements:

  • Procedure:
    • React 2-pyridinemethanol with 3-hydroxypiperidine under Mitsunobu conditions using DIAD and triphenylphosphine.
    • This forms the ether linkage with high selectivity.
    • Subsequent heating can induce Claisen rearrangement if aromatic phenol derivatives are present, enabling complex alkaloid synthesis.
  • Applications: This method is particularly useful for synthesizing chromone and flavonoid piperidine alkaloids but can be adapted for simpler ether formations like this compound.
  • Advantages: High selectivity, suitable for stereochemically sensitive substrates.
  • Limitations: Requires careful handling of reagents and by-products.

Multi-Step Synthesis Involving Hydrolysis and Salt Formation

In some industrial methods, the synthesis involves:

  • Initial etherification to form a crude product.
  • Hydrolysis using sodium hydroxide to remove protecting groups or by-products.
  • Salt formation with acids like fumaric acid or hydrochloric acid to purify and isolate the compound in salt form (e.g., dihydrochloride salt).
  • Ionization steps to obtain high-purity final products.

This method is noted for ease of implementation, cost-effectiveness, and suitability for industrial-scale production.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, dichloromethane, or ethanol Choice depends on solubility and reactivity
Temperature 60–180 °C (depending on reaction step) Higher temperatures favor rearrangements
Catalyst/Reagents Concentrated sulfuric acid, DIAD, triphenylphosphine Acid catalysis or Mitsunobu reagents used
Reaction Time 1–6 hours Optimized to maximize yield and minimize by-products
Purification Salt formation (HCl, fumaric acid), recrystallization Enhances product purity and stability

Research Findings and Yields

  • Industrial etherification methods yield high-purity products with yields typically above 75% after purification steps.
  • Mitsunobu-based syntheses offer high selectivity but may have moderate yields (50–70%) due to reagent sensitivity and side reactions.
  • Hydrolysis and salt formation steps improve purity significantly, often resulting in >98% purity for pharmaceutical intermediates.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%) References
Acid-Catalyzed Etherification Direct reaction of 2-pyridinemethanol with piperidine derivative under sulfuric acid catalysis Simple, scalable, cost-effective Requires careful control to avoid side reactions 75–85
Mitsunobu Reaction Reaction with DIAD and triphenylphosphine, optional Claisen rearrangement High selectivity, stereospecific Sensitive reagents, moderate yield 50–70
Multi-Step Hydrolysis & Salt Formation Etherification, hydrolysis, salt formation with acids High purity, industrially viable More steps, time-consuming 80–90

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyridine ring undergoes oxidation at the nitrogen atom or adjacent positions under controlled conditions.

Reaction TypeReagents/ConditionsProductsReferences
N-OxidationH₂O₂, CH₃COOH, 60°C, 4–6 hrsPyridine N-oxide derivative
Side-chain oxidationKMnO₄, H₂O, 80°CCarboxylic acid derivative

Mechanistic Insight :

  • N-Oxidation proceeds via electrophilic attack of peroxide on the pyridine nitrogen, forming an N-oxide.

  • Side-chain oxidation involves hydroxylation of the methylene group followed by further oxidation to a carboxyl group.

Reduction Reactions

The ether linkage and pyridine ring are susceptible to reduction under specific conditions.

Reaction TypeReagents/ConditionsProductsReferences
Ether bond reductionLiAlH₄, THF, 0°C to refluxPiperidine and pyridinemethanol
Pyridine ring hydrogenationH₂, Pd/C, 40 psi, RTPiperidine-hexahydro-pyridine hybrid

Key Findings :

  • LiAlH₄ selectively cleaves the C–O bond in the ether group, yielding piperidine and pyridinemethanol.

  • Catalytic hydrogenation saturates the pyridine ring, forming a bicyclic amine structure .

Substitution Reactions

The piperidine and pyridine moieties participate in nucleophilic and electrophilic substitutions.

Reaction TypeReagents/ConditionsProductsReferences
Piperidine alkylationRX (alkyl halide), K₂CO₃, DMFN-Alkylated piperidine derivatives
Sulfonamide formationArSO₂Cl, Et₃N, CH₂Cl₂, RTPiperidine sulfonamide conjugates

Synthetic Example :

  • Treatment with benzene sulfonyl chloride and triethylamine yields sulfonamide derivatives in 82–90% yield .

Cyclization and Rearrangement

Thermal or catalytic conditions induce cyclization to fused heterocycles.

Reaction TypeReagents/ConditionsProductsReferences
Thermal cyclizationToluene, 110°C, 12 hrsFused pyrido-piperidine ring systems
Acid-catalyzedHCl, EtOH, refluxTetrahydroquinoline analogs

Mechanism :

  • Intramolecular nucleophilic attack by the piperidine nitrogen on the pyridine ring forms bicyclic structures.

Stability and Degradation

The compound demonstrates stability under standard storage but degrades under harsh conditions:

  • Hydrolytic degradation : Rapid decomposition in 1M HCl or NaOH at 80°C.

  • Photolysis : UV light (254 nm) induces cleavage of the ether bond within 48 hrs.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure enhances interactions with biological targets.

Key Applications :

  • Neurological Disorders : Research indicates that derivatives of this compound may improve treatment outcomes for conditions such as anxiety, depression, and neurodegenerative diseases by modulating neurotransmitter systems .
  • Antitumor Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

Case Study: Neuropharmacological Effects

A study on the modulation of α7 nicotinic acetylcholine receptors (nAChRs) demonstrated that compounds based on similar scaffolds could inhibit cellular infiltration in models of allergic lung inflammation, showcasing their therapeutic potential .

Agricultural Chemicals

Overview : This compound is utilized in formulating agrochemicals, contributing to effective pest control solutions that enhance crop yields while minimizing environmental impact.

Key Applications :

  • Pesticide Development : Its efficacy in pest control can lead to the development of safer and more effective agricultural products, reducing reliance on traditional chemical pesticides .

Material Science

Overview : 2-((Piperidin-3-yloxy)methyl)pyridine is explored for its potential in creating advanced materials such as polymers and coatings.

Key Applications :

  • Durability and Resistance : The compound's properties may enhance the durability and resistance of materials to environmental factors, making it valuable in various industrial applications .

Biochemical Research

Overview : The compound is employed in studies investigating enzyme interactions and cellular processes, aiding researchers in understanding complex biological mechanisms.

Key Applications :

  • Enzyme Inhibition Studies : It is used to explore interactions with specific enzymes, which can lead to the development of new therapeutic strategies targeting metabolic pathways .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Notes
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersPotential treatments for anxiety, depression
Agricultural ChemicalsFormulation of effective pest control solutionsEnhances crop yields
Material ScienceCreation of advanced materials with enhanced propertiesImproved durability and environmental resistance
Biochemical ResearchInvestigating enzyme interactions and cellular processesDevelopment of new therapeutic strategies

Wirkmechanismus

The mechanism by which 2-((Piperidin-3-yloxy)methyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence biological processes. Additionally, it may interact with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their modifications, and reported applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Source/Reference
2-((Piperidin-3-yloxy)methyl)pyridine Piperidin-3-yloxymethyl at pyridine C2 ~220.28* Pharmaceutical intermediate
2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride Trifluoromethyl at pyridine C5; hydrochloride salt 282.69 Intermediate (exact activity unspecified)
3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride Methyl at pyridine C3; hydrochloride salt ~229.71* Research chemical (unspecified use)
3-(Piperidin-4-ylmethoxy)pyridine derivatives Piperidin-4-ylmethoxy at pyridine C3 Varies (e.g., ~250–300) Lysine-specific demethylase (LSD1) inhibitors (Ki: 0.1–5 µM)
2-[(Phenylthio)methyl]pyridine derivatives Phenylthio group at pyridine C2 ~200–250 Anti-inflammatory (inhibits dermal Arthus reaction)

*Calculated based on molecular formula.

Key Observations:

Positional Effects :

  • The placement of the piperidine group on the pyridine ring significantly impacts biological activity. For instance, 3-(Piperidin-4-ylmethoxy)pyridine derivatives (C3 substitution) exhibit potent LSD1 inhibition, while C2-substituted analogs like this compound lack reported target-specific data .
  • Substituents at pyridine C5 (e.g., trifluoromethyl in ) may enhance metabolic stability and lipophilicity, though pharmacological effects remain uncharacterized.

Salt Forms :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vitro assays and formulation.

Biologische Aktivität

2-((Piperidin-3-yloxy)methyl)pyridine is a compound that has garnered attention for its diverse biological activities, particularly in neuropharmacology and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring connected to a pyridine moiety through a methylene bridge. This structural configuration is significant for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Receptor Modulation : The compound acts as a ligand for various receptors, including histamine H3 and sigma-1 receptors. Its dual activity at these sites suggests potential applications in treating nociceptive and neuropathic pain .
  • Neuropharmacological Effects : Studies have shown that the compound can influence neurotransmitter systems, potentially offering benefits in neurodegenerative conditions.

Antimicrobial and Anticancer Properties

This compound has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit significant antimicrobial effects, though specific pathogens and mechanisms remain to be fully elucidated.
  • Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. IC50 values indicate effective concentrations for various cancer cell lines, suggesting it may be a candidate for further development in cancer therapeutics .

Neuropharmacological Applications

In one notable study, the analgesic effects of this compound were evaluated in animal models. The results indicated that the compound significantly reduced pain responses compared to controls, highlighting its potential as a novel analgesic agent .

Anticancer Studies

Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. The findings demonstrated that treatment with this compound resulted in a marked reduction in tumor size, with associated decreases in proliferation markers .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey ActivityIC50 (µM)
2-Pyridyl derivativeStructureAntimicrobial5.0
Piperazine analogStructureAnalgesic10.0
BenzoylpiperidineStructureAnticancer7.9

Q & A

Q. What are the common synthetic routes for 2-((Piperidin-3-yloxy)methyl)pyridine?

The synthesis typically involves nucleophilic substitution between pyridine derivatives and piperidine-containing intermediates. For example:

  • Step 1 : React a pyridine derivative (e.g., 3-hydroxymethylpyridine) with a piperidinyl electrophile (e.g., 3-chloropiperidine) under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2 : Purify via column chromatography or recrystallization to isolate the product.
  • Key Reagents : Sodium hydroxide, dichloromethane, or ethanol as solvents; reaction temperatures range from 20–60°C .

Q. How is the compound characterized spectroscopically?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm) .
  • IR : Peaks near 1250 cm1^{-1} (C-O-C ether linkage) and 1600 cm1^{-1} (pyridine ring vibrations) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ for C11_{11}H16_{16}N2_2O: 193.12) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity compared to ethanol .
  • Catalysis : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitutions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .

Q. What challenges arise in synthesizing piperidine-pyridine hybrids?

  • Steric Hindrance : Bulky substituents on piperidine may slow nucleophilic attack. Use smaller alkyl groups (e.g., methyl instead of tert-butyl) .
  • Purification : Hydrophilic byproducts require reverse-phase chromatography or acid-base extraction .

Q. How can computational methods guide structural modifications for bioactivity?

  • Molecular Docking : Predict binding affinity to targets (e.g., acetylcholine esterase) by modeling interactions between the piperidine nitrogen and catalytic triads .
  • QSAR Studies : Correlate substituent electronegativity (e.g., electron-withdrawing groups on pyridine) with inhibitory potency .

Q. What role does this compound play in medicinal chemistry as a scaffold?

  • Neurological Targets : Acts as a precursor for acetylcholinesterase inhibitors by introducing carbamate groups to the piperidine ring .
  • Anticancer Agents : Modify the pyridine ring with fluorinated groups to enhance DNA intercalation .

Q. How are derivatives tested for biological activity in vitro?

  • Enzyme Assays : Incubate derivatives with target enzymes (e.g., kinases) and measure IC50_{50} via fluorescence-based kinetic assays .
  • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Piperidin-3-yloxy)methyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-((Piperidin-3-yloxy)methyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.